5-Methyl-2-(trifluoromethyl)pyrimidine chemical properties
5-Methyl-2-(trifluoromethyl)pyrimidine chemical properties
Title: 5-Methyl-2-(trifluoromethyl)pyrimidine: A Technical Whitepaper on Structural Dynamics, Synthesis, and Applications
Executive Summary 5-Methyl-2-(trifluoromethyl)pyrimidine (CAS: 198404-31-8) is a highly specialized fluorinated heterocyclic building block. In modern medicinal chemistry and agrochemical development, the strategic decoration of pyrimidine scaffolds with fluorine-containing moieties is a proven tactic to optimize pharmacokinetics and pharmacodynamics[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, rational drug design utility, and a self-validating synthetic protocol.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of 5-Methyl-2-(trifluoromethyl)pyrimidine features two critical substitutions on the pyrimidine core: a strongly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position and a sterically demanding, electron-donating methyl (-CH3) group at the C5 position.
Table 1: Quantitative Physicochemical Data[2]
| Property | Value |
| Chemical Name | 5-Methyl-2-(trifluoromethyl)pyrimidine |
| CAS Registry Number | 198404-31-8 |
| Molecular Formula | C6H5F3N2 |
| Molecular Weight | 162.11 g/mol |
| Predicted Density | ~1.29 g/cm³ |
| Predicted pKa | -1.47 ± 0.22 |
| Physical State | Liquid / Low-melting solid (ambient) |
Expert Insight (Causality of Properties): The -CF3 group exerts a strong inductive electron-withdrawing effect, which significantly lowers the basicity (pKa) of the adjacent pyrimidine nitrogen atoms. This reduction in basicity prevents unwanted protonation at physiological pH, thereby maintaining a high partition coefficient (LogP) essential for passive membrane diffusion.
Rational Drug Design: Pharmacokinetic Implications
In drug development, unsubstituted pyrimidines often suffer from rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the electron-rich C5 position.
By installing a methyl group at C5, medicinal chemists effectively block this "metabolic soft spot," increasing the in vivo half-life of the resulting drug candidate. Concurrently, the 2-CF3 group enhances the overall lipophilicity of the molecule, which is a critical parameter for crossing the blood-brain barrier (BBB) in central nervous system (CNS) indications. Furthermore, the C-F bonds can engage in orthogonal multipolar interactions (e.g., C-F···H-C or C-F···C=O) within target protein binding pockets, increasing binding affinity.
Fig 1. Pharmacokinetic enhancement logic of the 5-Methyl-2-(trifluoromethyl)pyrimidine scaffold.
Synthetic Methodologies & Mechanistic Workflows
The de novo construction of the trifluoromethylpyrimidine core is generally preferred over late-stage trifluoromethylation, which often suffers from poor regioselectivity and requires expensive transition-metal catalysts[3]. The most robust method is the principal pyrimidine synthesis via the cyclocondensation of an amidine with a 1,3-dielectrophile[4].
Fig 2. Step-by-step synthetic workflow for 5-Methyl-2-(trifluoromethyl)pyrimidine.
Step-by-Step Experimental Protocol: De Novo Synthesis
Objective: To synthesize 5-Methyl-2-(trifluoromethyl)pyrimidine via base-promoted cyclocondensation.
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Amidine Liberation : Suspend trifluoroacetamidine hydrochloride (1.0 equiv) in anhydrous ethanol. Slowly add a solution of sodium ethoxide (1.1 equiv) in ethanol at 0 °C under an inert nitrogen atmosphere. Causality: The hydrochloride salt is stable for storage, but the free amidine is required to act as a binucleophile. Sodium ethoxide neutralizes the salt, liberating the reactive free base while precipitating sodium chloride.
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Electrophilic Condensation : To the stirred suspension, add 3-(dimethylamino)-2-methylacrylaldehyde (1.0 equiv) dropwise over 15 minutes, maintaining the temperature below 10 °C. Causality: The dropwise addition controls the exothermic initial nucleophilic attack of the amidine nitrogen onto the highly electrophilic aldehyde carbonyl, preventing polymerization and side reactions.
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Thermal Cyclization : Gradually warm the reaction mixture to room temperature, then heat to reflux (approx. 78 °C) for 8–12 hours. Causality: Elevated thermal energy is required to drive the secondary intramolecular nucleophilic attack and the subsequent elimination of water and dimethylamine, which provides the thermodynamic driving force to aromatize the pyrimidine ring.
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Workup : Cool the mixture to room temperature and concentrate in vacuo. Partition the resulting residue between ethyl acetate and distilled water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na2SO4). Causality: The aqueous wash removes inorganic salts (NaCl) and residual polar byproducts (e.g., dimethylamine), while the organic phase selectively retains the lipophilic pyrimidine product.
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Purification : Filter the drying agent, concentrate the filtrate, and purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization Protocol (Self-Validating System)
To ensure trustworthiness and scientific integrity, the synthesized product must be subjected to a self-validating analytical workflow. The following protocol guarantees structural confirmation and purity assessment:
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High-Performance Liquid Chromatography (HPLC) : Action: Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% TFA). Validation: A single sharp peak accounting for >98% of the total Area Under the Curve (AUC) validates the efficacy of the purification step.
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19F Nuclear Magnetic Resonance (NMR) Spectroscopy : Action: Acquire a 19F NMR spectrum in CDCl3. Validation: The presence of a sharp singlet integrating to 3 fluorines at approximately -71 ppm confirms the intact incorporation of the trifluoromethyl group.
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1H NMR Spectroscopy : Action: Acquire a 1H NMR spectrum in CDCl3. Validation: A singlet integrating to 2 protons at ~8.6 ppm confirms the symmetric aromatic protons at the C4 and C6 positions. A singlet integrating to 3 protons at ~2.3 ppm confirms the C5 methyl group. The absence of aldehyde or dimethylamino peaks validates complete cyclization and elimination.
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Liquid Chromatography-Mass Spectrometry (LC-MS) : Action: Perform electrospray ionization (ESI) in positive mode. Validation: The observation of a dominant molecular ion peak at m/z 163.1 [M+H]+ mathematically validates the molecular weight (162.11 g/mol ) of the target compound.
Conclusion
5-Methyl-2-(trifluoromethyl)pyrimidine is a structurally optimized building block that elegantly balances lipophilicity, metabolic stability, and synthetic accessibility. By utilizing a de novo cyclocondensation strategy, researchers can reliably access this scaffold. The rigorous application of the outlined self-validating analytical protocol ensures the high-fidelity synthesis required for downstream applications in advanced medicinal chemistry and drug discovery.
References
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[1] Title: Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Source: PMC - NIH. URL:
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[3] Title: A deconstruction–reconstruction strategy for pyrimidine diversification. Source: PMC - NIH. URL:
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[4] Title: Synthesis and derivatization of the 2,4,5,6-tetrasubstituted pyrimidines 2a–l. Source: ResearchGate. URL:
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[2] Title: Pyrimidine, 5-methyl-2-(trifluoromethyl)- (9CI). Source: ChemicalBook. URL:
Sources
- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine, 5-methyl-2-(trifluoromethyl)- (9CI) | 198404-31-8 [amp.chemicalbook.com]
- 3. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
